molecular formula C21H17N3 B11593451 5-Methyl-6-phenyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline

5-Methyl-6-phenyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline

Cat. No.: B11593451
M. Wt: 311.4 g/mol
InChI Key: MYHHJVNNUOGVLJ-UHFFFAOYSA-N
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Description

5-Methyl-6-phenyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a heterocyclic compound that belongs to the benzimidazoquinazoline family. This compound is characterized by its fused ring structure, which includes both benzimidazole and quinazoline moieties. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-phenyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves the reaction of o-aminophenylbenzimidazole with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the condensation of o-aminophenylbenzimidazole with benzaldehyde in the presence of an acid catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-phenyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoquinazolines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-6-phenyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is believed to involve its interaction with various molecular targets, including enzymes and DNA. The compound can form stable complexes with metal ions, which may enhance its biological activity. Additionally, the presence of electron-donating and electron-withdrawing groups on the aromatic rings can influence its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 6-p-Hydroxyphenyl-5,6-dihydrobenzoimidazo[1,2-c]quinazoline
  • 6-Phenyl-5,6-dihydrobenzoimidazo[1,2-c]quinazoline
  • 6-Pyridyl-5,6-dihydrobenzoimidazo[1,2-c]quinazoline
  • 6-Furyl-5,6-dihydrobenzoimidazo[1,2-c]quinazoline

Uniqueness

5-Methyl-6-phenyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to the presence of the methyl and phenyl groups, which can significantly influence its chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and potential biological activities compared to its analogs .

Properties

Molecular Formula

C21H17N3

Molecular Weight

311.4 g/mol

IUPAC Name

5-methyl-6-phenyl-6H-benzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C21H17N3/c1-23-18-13-7-5-11-16(18)20-22-17-12-6-8-14-19(17)24(20)21(23)15-9-3-2-4-10-15/h2-14,21H,1H3

InChI Key

MYHHJVNNUOGVLJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=CC=C5

Origin of Product

United States

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